molecular formula C3H4Br2O B1202901 2,3-Dibromopropanal CAS No. 5221-17-0

2,3-Dibromopropanal

Cat. No.: B1202901
CAS No.: 5221-17-0
M. Wt: 215.87 g/mol
InChI Key: ZMDDOWQHSDJXDW-UHFFFAOYSA-N
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Description

2,3-Dibromopropanal is an organic compound with the molecular formula C₃H₄Br₂O It is a dibromo derivative of propanal and is characterized by the presence of two bromine atoms attached to the second and third carbon atoms of the propanal molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromopropanal can be synthesized through the bromination of acrolein (propenal). The reaction typically involves dissolving acrolein in an inert solvent such as carbon tetrachloride and then adding bromine at a controlled temperature, usually around 0°C. The reaction mixture is stirred until the desired product is formed, which is then purified by distillation .

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for large-scale operations. The use of continuous flow reactors and efficient purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromopropanal undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form 2,3-dibromopropanoic acid.

    Reduction: Reduction of this compound can yield 2,3-dibromopropanol.

    Substitution: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.

Major Products Formed:

    Oxidation: 2,3-Dibromopropanoic acid.

    Reduction: 2,3-Dibromopropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dibromopropanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3-dibromopropanal exerts its effects involves its reactivity due to the presence of bromine atoms. These atoms make the compound highly electrophilic, allowing it to participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Uniqueness: 2,3-Dibromopropanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and alkene counterparts. This makes it valuable in specific synthetic applications where the aldehyde group is required.

Properties

IUPAC Name

2,3-dibromopropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2O/c4-1-3(5)2-6/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDDOWQHSDJXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041322
Record name 2,3-Dibromopropanal
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Molecular Weight

215.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5221-17-0
Record name 2,3-Dibromopropanal
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Record name 2,3-Dibromopropanal
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Record name 2,3-Dibromopropionaldehyde
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Record name 2,3-Dibromopropanal
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Record name 2,3-dibromopropionaldehyde
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Record name 2,3-DIBROMOPROPANAL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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